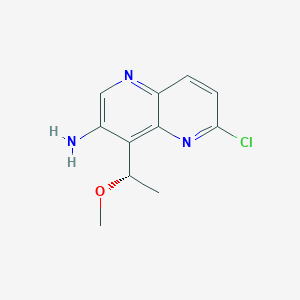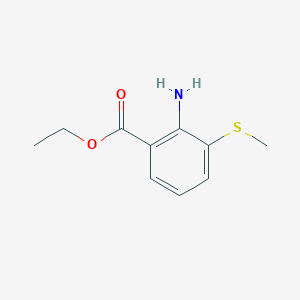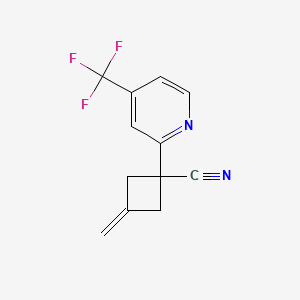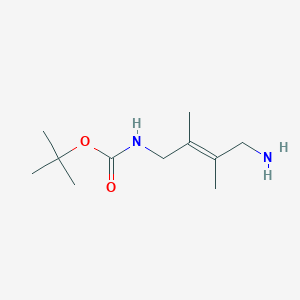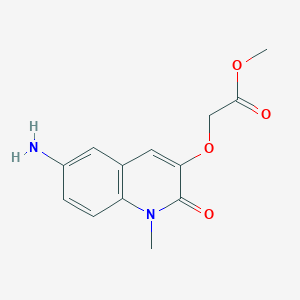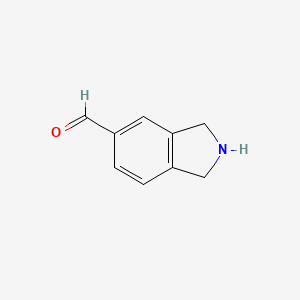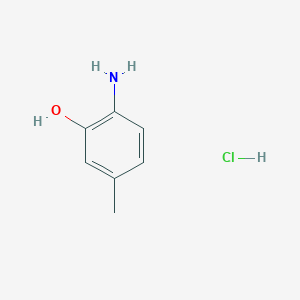
2-Amino-5-methylphenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-methylphenol hydrochloride is an organic compound with the molecular formula C7H9NO·HCl. It is a derivative of phenol and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. This compound is also known by other names such as 2-Hydroxy-4-methylaniline hydrochloride and 4-Amino-3-hydroxytoluene hydrochloride .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-5-methylphenol hydrochloride typically involves the nucleophilic substitution reaction of benzyl alcohol and 3-chloro-4-methyl nitrobenzene in the presence of a strong base. The intermediate product undergoes hydrogenation reduction to yield 2-Amino-5-methylphenol, which is then converted to its hydrochloride salt .
Nucleophilic Substitution Reaction: Benzyl alcohol reacts with 3-chloro-4-methyl nitrobenzene in the presence of a strong base at a temperature of 10-20°C.
Hydrogenation Reduction: The intermediate product is subjected to hydrogenation reduction at 50-75°C under a hydrogen pressure of 0.7-1.0 Mpa.
Purification: The crude product is purified through decolorization and recrystallization to obtain high-purity this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production and high yield. The reaction conditions are optimized to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-methylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Acylated and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-methylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Utilized in the manufacture of hair dyes, photographic developers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Amino-5-methylphenol hydrochloride involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, affecting cell function and behavior.
Antimicrobial Activity: The compound exhibits antimicrobial properties by disrupting the cell membranes of microorganisms.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-methylphenol hydrochloride can be compared with other similar compounds such as:
2-Amino-4-methylphenol: Similar structure but different substitution pattern on the benzene ring.
4-Amino-3-hydroxytoluene: Another name for 2-Amino-5-methylphenol, highlighting its structural similarity.
6-Amino-m-cresol: A related compound with a different position of the amino group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H10ClNO |
|---|---|
Molekulargewicht |
159.61 g/mol |
IUPAC-Name |
2-amino-5-methylphenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H |
InChI-Schlüssel |
GJQFWJGUCHBKNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


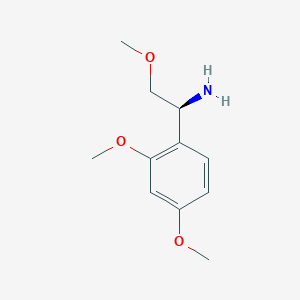
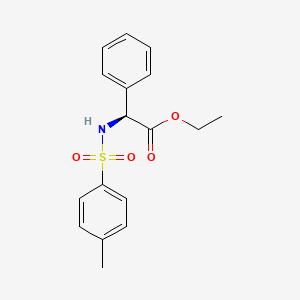

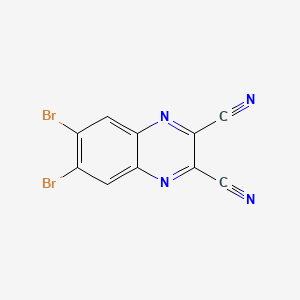
![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)

